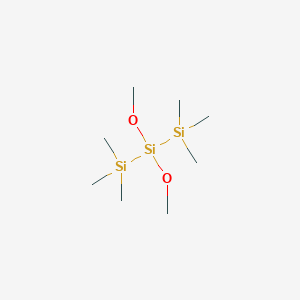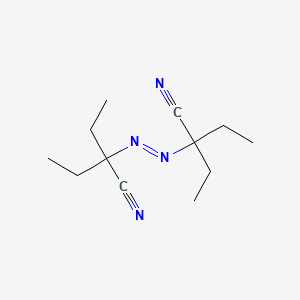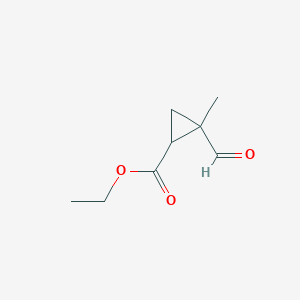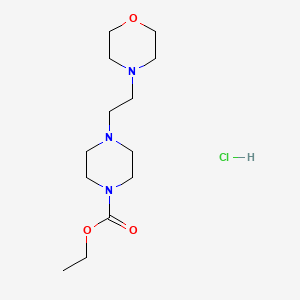
2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane: is an organosilicon compound with the molecular formula C8H24O2Si3 . It is characterized by the presence of three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two methyl groups and one methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane typically involves the reaction of hexamethyldisilane with methanol in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with by-products such as hydrogen gas .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, thereby increasing the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to methyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hexamethyltrisilane.
Substitution: Various substituted trisilane derivatives.
Scientific Research Applications
Chemistry: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block for the preparation of siloxanes and silanes, which are important in materials science and polymer chemistry .
Biology and Medicine: In biological research, this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its unique structure allows for the encapsulation and controlled release of therapeutic agents .
Industry: Industrially, this compound is utilized in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their excellent thermal stability and resistance to environmental degradation .
Mechanism of Action
The mechanism by which 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of siloxane bonds, which are crucial for the stability and functionality of silicone-based materials. The compound’s molecular targets include various enzymes and proteins that facilitate these reactions, thereby influencing the overall properties of the resulting materials .
Comparison with Similar Compounds
2,2-Dimethoxypropane: Another organosilicon compound with similar reactivity but different structural properties.
Hexamethyldisilane: A simpler analog with only two silicon atoms, used in similar applications but with different reactivity profiles.
Uniqueness: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane is unique due to its three silicon atoms connected by oxygen atoms, which imparts distinct chemical and physical properties. This structure allows for greater flexibility in chemical modifications and applications compared to its simpler analogs .
Properties
CAS No. |
24720-61-4 |
|---|---|
Molecular Formula |
C8H24O2Si3 |
Molecular Weight |
236.53 g/mol |
IUPAC Name |
dimethoxy-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C8H24O2Si3/c1-9-13(10-2,11(3,4)5)12(6,7)8/h1-8H3 |
InChI Key |
NNYHJGIMRQLODF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](OC)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)


![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)

